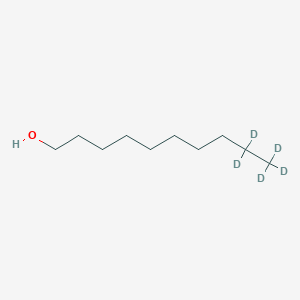

1-Decanol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9,9,10,10,10-pentadeuteriodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Certificate of Analysis for 1-Decanol-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quality control specifications and analytical methodologies for 1-Decanol-d5. This deuterated analog of 1-decanol is a critical internal standard and tracer in various research and development applications, particularly in mass spectrometry-based quantitative analysis. Ensuring its chemical and isotopic purity is paramount for data integrity.

Physicochemical Properties

| Property | Specification |

| Chemical Formula | C₁₀H₁₇D₅O |

| Molecular Weight | 163.31 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Analytical Specifications and Results

The following tables summarize the key quality attributes of this compound, along with typical acceptance criteria and analytical results.

Table 2.1: Identity, Purity, and Isotopic Enrichment

| Test | Method | Acceptance Criteria | Result |

| Identity | ¹H-NMR, GC-MS | Conforms to structure | Conforms |

| Chemical Purity | GC-FID | ≥ 98.0% | 99.5% |

| Isotopic Purity | ¹H-NMR / Mass Spec. | ≥ 98 atom % D | 99.2 atom % D |

| Water Content | Karl Fischer Titration | ≤ 0.1% | 0.05% |

Table 2.2: Residual Solvents

This analysis is performed according to USP <467> guidelines.

| Solvent | Acceptance Criteria (ppm) | Result (ppm) |

| Methanol | ≤ 3000 | Not Detected |

| Ethanol | ≤ 5000 | Not Detected |

| Acetone | ≤ 5000 | Not Detected |

| Hexane | ≤ 290 | Not Detected |

Table 2.3: Elemental Impurities

This analysis is performed according to ICH Q3D and USP <232>/<233> guidelines.

| Element | Acceptance Criteria (ppm) | Result (ppm) |

| Lead (Pb) | ≤ 0.5 | < 0.1 |

| Arsenic (As) | ≤ 1.5 | < 0.1 |

| Cadmium (Cd) | ≤ 0.5 | < 0.1 |

| Mercury (Hg) | ≤ 1.5 | < 0.1 |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Identity by ¹H-NMR Spectroscopy

-

Objective: To confirm the structural integrity of this compound.

-

Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

-

Sample Preparation: A 5-10 mg sample is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

-

Acquisition Parameters:

-

Pulse Program: Standard proton pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 0 - 10 ppm

-

-

Data Analysis: The resulting spectrum is compared to a reference spectrum of non-deuterated 1-Decanol. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.

Chemical Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Objective: To determine the chemical purity of this compound.

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. A series of dilutions may be performed to ensure the concentration is within the linear range of the detector.

-

Chromatographic Conditions:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Data Analysis: The peak area of this compound is measured and expressed as a percentage of the total peak area of all components in the chromatogram.

Isotopic Purity by ¹H-NMR Spectroscopy and Mass Spectrometry

-

Objective: To quantify the isotopic enrichment of deuterium in this compound.

-

Method 1: ¹H-NMR Spectroscopy

-

Instrumentation and Sample Preparation: As described in section 3.1.

-

Data Analysis: The integral of the residual proton signals at the deuterated positions is compared to the integral of a non-deuterated proton signal (e.g., the methyl group protons). The atom percent deuterium is calculated based on this ratio.

-

-

Method 2: Mass Spectrometry (GC-MS)

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions: As described in section 3.2.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

-

-

Data Analysis: The relative intensities of the molecular ion peaks corresponding to the deuterated (d5) and non-deuterated (d0) species are used to calculate the isotopic enrichment.

-

Water Content by Karl Fischer Titration

-

Objective: To determine the water content in the this compound sample.

-

Instrumentation: Karl Fischer titrator (coulometric or volumetric).

-

Sample Preparation: A known weight of the this compound sample is accurately measured and injected directly into the titration cell containing the Karl Fischer reagent.

-

Procedure: The titration is performed according to the instrument manufacturer's instructions. The instrument automatically detects the endpoint and calculates the water content.

Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

-

Objective: To quantify trace elemental impurities.

-

Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.

-

Sample Preparation: A known amount of the this compound sample is accurately weighed and digested using a closed-vessel microwave digestion system with a mixture of nitric acid and hydrochloric acid. The digested sample is then diluted to a known volume with deionized water.

-

Analysis: The prepared sample solution is introduced into the ICP-MS. The instrument is calibrated using certified reference standards for the elements of interest.

-

Data Analysis: The concentration of each element in the sample is determined by comparing its signal intensity to the calibration curve.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.

Caption: Analytical workflow for the quality control of this compound.

An In-depth Technical Guide to the Chemical Properties of 1-Decanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Decanol-d5, a deuterated analog of 1-Decanol. Given its primary application as an internal standard in analytical chemistry, understanding its distinct characteristics is crucial for accurate experimental design and data interpretation. This document synthesizes available data for this compound and provides approximations based on its non-deuterated counterpart, 1-Decanol, where specific data for the deuterated compound is not available. Detailed experimental protocols for the characterization of this compound are also presented.

Chemical Identity and Physical Properties

This compound is a saturated fatty alcohol in which five hydrogen atoms on the terminal methyl and adjacent methylene groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry and nuclear magnetic resonance studies, where it can be used for quantification and as a tracer.[1]

Table 1: General and Physical Properties of this compound and 1-Decanol

| Property | This compound | 1-Decanol (for approximation) |

| Molecular Formula | C10H17D5O[1] | C10H22O |

| Molecular Weight | 163.31 g/mol [1] | 158.28 g/mol |

| CAS Number | 57368-00-0[1] | 112-30-1 |

| Appearance | Colorless liquid | Colorless viscous liquid |

| Odor | Sweet, fat-like | Sweet, fat-like |

| Melting Point | Not available | 6.4 °C |

| Boiling Point | Not available | 232.9 °C |

| Density | Not available | 0.829 g/cm³ at 20°C |

| Solubility in Water | Not available | 37 mg/L at 25°C |

Note: The physical properties of this compound are expected to be very similar to those of 1-Decanol. However, minor differences may exist due to the increased mass of deuterium compared to protium.

Spectroscopic Properties

The primary utility of this compound lies in its distinct spectroscopic signature compared to its non-deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuterium substitution significantly alters the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectrum: The most notable difference in the ¹H NMR spectrum of this compound compared to 1-Decanol will be the absence of signals corresponding to the terminal methyl (CH₃) and the adjacent methylene (CH₂) groups. The integration of the remaining proton signals will be consistent with the 17 protons in the molecule. The chemical shifts of the remaining protons are not expected to change significantly.

Expected ¹³C NMR Spectrum: In the proton-decoupled ¹³C NMR spectrum, the signals for the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to the spin (I=1) of the deuterium nucleus. The chemical shifts of these carbons will also be slightly shifted upfield compared to the corresponding carbons in 1-Decanol.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| HO-CH ₂- | ~3.6 (triplet) | ~63 (singlet) |

| HO-CH₂-CH ₂- | ~1.5 (quintet) | ~33 (singlet) |

| -(CH ₂)₆- | ~1.3 (broad multiplet) | ~23-32 (multiple singlets) |

| -CH ₂-CD₂-CD₃ | ~1.2 (multiplet) | ~23 (singlet) |

| -CH₂-CD ₂-CD₃ | No signal | Shifted upfield, triplet |

| -CD₂-CD ₃ | No signal | Shifted upfield, triplet |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 163, which is 5 mass units higher than that of 1-Decanol (m/z 158). The fragmentation pattern will also be altered due to the presence of deuterium.

Expected Fragmentation Pattern: The major fragmentation pathways for alcohols are alpha-cleavage and dehydration. For this compound, the masses of the fragments containing the deuterated portion of the molecule will be shifted accordingly. For example, the loss of the deuterated ethyl group would result in a fragment that is 5 mass units heavier than the corresponding fragment from 1-Decanol.

Safety and Handling

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Melting Point Determination

Methodology:

-

A small, dry sample of this compound is loaded into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

Methodology:

-

A small volume (a few milliliters) of this compound is placed in a small test tube or a distillation flask.

-

A boiling chip is added to ensure smooth boiling.

-

The apparatus is assembled for micro-distillation or reflux with a thermometer placed so that the bulb is just below the side arm of the distillation head.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.

NMR Spectroscopy

Methodology:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The tube is placed in the NMR spectrometer.

-

A ¹H NMR spectrum is acquired.

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Data is processed, including Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry

Methodology:

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

-

The sample is ionized using an appropriate technique (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

-

The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

-

The resulting mass spectrum is recorded and analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

This compound is a crucial tool for researchers in various scientific fields, particularly for quantitative analysis using mass spectrometry and NMR. While specific experimental data for its physical properties are limited, reliable approximations can be made from its non-deuterated analog, 1-Decanol. The key to its utility lies in its distinct and predictable spectroscopic properties, which are a direct result of its isotopic labeling. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this important analytical standard.

References

In-Depth Technical Guide to 1-Decanol-d5 Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1-Decanol-d5, a deuterated form of 1-decanol. This document outlines the synthesis, purification, and rigorous analytical methodologies used to determine and ensure the high isotopic enrichment of this compound, which is critical for its applications as an internal standard in quantitative analyses.

Introduction to this compound

This compound is a stable isotope-labeled version of 1-decanol where five hydrogen atoms on the decyl chain have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use is particularly valuable in pharmacokinetic and metabolic studies of drugs, where precise quantification is essential.

Synthesis and Purification of this compound

The most common and efficient method for the synthesis of this compound involves the reduction of a correspondingly deuterated carboxylic acid precursor, Decanoic acid-d5.

A general synthetic pathway is illustrated below:

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from Decanoic acid-d5.

Materials:

-

Decanoic acid-d5

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of Decanoic acid-d5 in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining a low temperature.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product is then purified by flash column chromatography on silica gel to afford the final, highly purified this compound.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for determining the isotopic distribution of deuterated compounds. The separation of the deuterated analyte from its non-deuterated and partially deuterated isotopologues is followed by mass analysis to quantify their relative abundances.

Table 1: Typical Isotopic Purity Data for this compound by GC-MS

| Isotopologue | Relative Abundance (%) |

| d5 | > 98% |

| d4 | < 2% |

| d3 | < 0.5% |

| d2 | < 0.1% |

| d1 | < 0.1% |

| d0 (unlabeled) | < 0.1% |

Note: These values are representative and may vary between batches. Always refer to the Certificate of Analysis for specific lot data.

Experimental Protocol: GC-MS for Isotopic Purity

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

Data Analysis Workflow:

Caption: Workflow for GC-MS based isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative NMR (qNMR), particularly ¹H NMR and ²H NMR, provides an orthogonal method for assessing isotopic purity. ¹H NMR can be used to quantify the residual proton signals at the deuterated positions, while ²H NMR directly measures the deuterium signals.

Experimental Protocol: Quantitative ¹H NMR for Isotopic Purity

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

An accurately weighed amount of this compound and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., chloroform-d).

Acquisition Parameters:

-

Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

-

Number of Scans: Sufficient scans for a high signal-to-noise ratio (e.g., 64 or more).

Data Analysis:

-

The integral of a well-resolved signal from the internal standard is compared to the integrals of the residual proton signals in the this compound molecule.

-

The percentage of non-deuterated species can be calculated based on the known concentration of the internal standard and the relative integral values.

Experimental Protocol: ²H NMR for Isotopic Confirmation

Instrumentation:

-

NMR spectrometer equipped with a deuterium probe.

Sample Preparation:

-

The this compound sample is dissolved in a non-deuterated solvent (e.g., chloroform).

Acquisition Parameters:

-

A standard deuterium pulse sequence is used.

Data Analysis:

-

The presence of a strong signal in the ²H NMR spectrum at the chemical shift corresponding to the deuterated positions confirms the successful incorporation of deuterium. The relative integration of different deuterium signals can also provide information about the site-specificity of deuteration.

Logical Relationship for Purity Assessment:

Caption: Logic for comprehensive isotopic purity assessment.

Conclusion

The determination of the isotopic purity of this compound is a multi-faceted process that relies on a well-controlled synthesis and purification, followed by rigorous analysis using complementary techniques such as GC-MS and NMR spectroscopy. The detailed protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to understand, evaluate, and confidently utilize this compound as a high-purity internal standard in their critical analytical applications.

References

Navigating Isotopic Landscapes: A Technical Guide to 1-Decanol-d5 Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Decanol-d5, a deuterated form of the ten-carbon fatty alcohol. In the realms of advanced scientific research and pharmaceutical development, isotopically labeled compounds are indispensable tools. This compound, with its strategic deuterium labeling, serves as a valuable internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.[1] This guide will delve into the isotopic enrichment of this compound, present detailed experimental protocols for its synthesis and analysis, and visualize key workflows and applications.

Isotopic Enrichment of this compound

The isotopic purity of a deuterated compound is a critical parameter that defines its utility in quantitative and tracer studies. For this compound, this refers to the percentage of molecules that contain exactly five deuterium atoms at the specified positions, as well as the distribution of other isotopic species (isotopologues). While specific batch data can vary, commercially available deuterated compounds typically exhibit high isotopic enrichment.

The table below summarizes representative quantitative data for the isotopic enrichment of a hypothetical batch of this compound, based on typical specifications for deuterated long-chain alcohols.

| Parameter | Value | Analytical Method |

| Chemical Purity | ≥98% | Gas Chromatography (GC) |

| Isotopic Purity (d5) | ≥95% | Mass Spectrometry (MS) |

| Deuterium Incorporation | ≥99 atom % D | Nuclear Magnetic Resonance (NMR) |

| Isotopic Distribution | ||

| d0 | <0.5% | Mass Spectrometry (MS) |

| d1 | <1.0% | Mass Spectrometry (MS) |

| d2 | <2.0% | Mass Spectrometry (MS) |

| d3 | <3.0% | Mass Spectrometry (MS) |

| d4 | <5.0% | Mass Spectrometry (MS) |

| d5 | ≥95% | Mass Spectrometry (MS) |

Experimental Protocols

The synthesis and analysis of this compound require precise and well-controlled experimental procedures. The following sections detail representative methodologies for its preparation and the determination of its isotopic enrichment.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through the reduction of a suitable carboxylic acid derivative, such as a methyl ester, using a deuterated reducing agent. This method ensures the specific incorporation of deuterium at the C1 position.

Reaction: Reduction of Methyl Decanoate with Lithium Aluminum Deuteride (LiAlD₄)

Materials:

-

Methyl decanoate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

-

Deuterated water (D₂O)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of lithium aluminum deuteride in anhydrous diethyl ether.

-

Addition of Ester: Methyl decanoate, dissolved in anhydrous diethyl ether, is added dropwise to the LiAlD₄ suspension at 0°C with continuous stirring.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of deuterated water (D₂O) at 0°C to decompose the excess LiAlD₄. This is followed by the addition of 1 M HCl to dissolve the resulting aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel to obtain pure this compound.

Analysis of Isotopic Enrichment

The isotopic purity and distribution of this compound are determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

1. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with a gas chromatograph (GC) is typically used.

-

Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane) is prepared.

-

Analysis: The sample is injected into the GC-MS system. The mass spectrum of the this compound peak is analyzed to determine the relative abundances of the different isotopologues (d0 to d5). The isotopic purity is calculated as the percentage of the d5 species relative to the sum of all isotopic species.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Analysis: Both ¹H and ²H NMR spectra are acquired. The ¹H NMR spectrum is used to confirm the absence of protons at the deuterated positions. The ²H NMR spectrum confirms the presence and location of the deuterium atoms. The overall deuterium incorporation can be quantified by comparing the integral of the deuterium signals to an internal standard.

Visualizing Workflows and Applications

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz diagrams for a typical experimental workflow and a potential application of this compound in metabolic research.

Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and analysis of this compound.

Application in Fatty Acid Metabolism

Deuterated long-chain alcohols like this compound can be used as tracers to study fatty acid metabolism.[2] Once administered, the deuterated alcohol can be metabolized and incorporated into various lipid species, allowing researchers to track its fate through different metabolic pathways.

Caption: Metabolic fate of this compound as a tracer in lipid pathways.

References

An In-depth Technical Guide to the Physical Properties of 1-Decanol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of 1-Decanol-d5, a deuterated form of 1-Decanol. Due to the limited availability of specific experimental data for the d5 isotopologue, this document also includes data for the non-deuterated 1-Decanol as a close approximation. Deuterium labeling is a critical tool in drug development for studying metabolic pathways and pharmacokinetics, making a thorough understanding of the physical characteristics of such labeled compounds essential.[1] This guide is intended to serve as a valuable resource for laboratory and research applications.

Core Physical Properties

This compound is a stable isotope-labeled version of 1-Decanol, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution is valuable for use as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] While specific physical property data for this compound is not extensively published, the properties of 1-Decanol provide a reliable estimate. The primary difference will be in the molecular weight due to the presence of deuterium.

Table 1: Comparative Physical Properties of this compound and 1-Decanol

| Property | This compound | 1-Decanol |

| Chemical Formula | C₁₀H₁₇D₅O[1] | C₁₀H₂₂O[2][3] |

| Molecular Weight | 163.31 g/mol [1][4] | 158.28 g/mol [2][3] |

| Appearance | Not specified; expected to be a clear, colorless liquid | Clear, colorless to light yellow viscous liquid[2][5] |

| Odor | Not specified; expected to be similar to 1-Decanol | Sweet, fat-like, or aromatic odor[2][3][5] |

| Density | Not specified; expected to be slightly higher than 1-Decanol | ~0.8297 g/cm³ at 20-25°C[2][6][7] |

| Boiling Point | Not specified; expected to be very similar to 1-Decanol | 231-232.9 °C[2][6][8] |

| Melting Point | Not specified; expected to be very similar to 1-Decanol | 5-7 °C[6] |

| Flash Point | Not specified; expected to be very similar to 1-Decanol | 82 °C (179.6 °F)[6][8] |

| Solubility in Water | Not specified; expected to be insoluble | Insoluble; 37 mg/L at 25°C[2] |

| Solubility in Organic Solvents | Not specified; expected to be soluble | Soluble in alcohol, ether, benzene, and glacial acetic acid[5] |

Note: The physical properties of this compound are expected to be very close to those of 1-Decanol, with the most significant difference being the molecular weight. The increased mass of deuterium may lead to slight increases in density, boiling point, and melting point, but these changes are generally minimal.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not available. However, standard methodologies for characterizing liquid compounds can be readily applied.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the micro boiling point or Siwoloboff method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small amount of the liquid sample (this compound) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or an oil bath.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined using several methods, including the pycnometer method or by direct measurement of mass and volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility is typically determined by the shake-flask method, which is considered the gold standard for establishing equilibrium solubility.

Apparatus:

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Shaker or magnetic stirrer

-

Centrifuge

-

Syringe filter (chemically inert, e.g., PTFE)

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

-

An excess amount of the solute (if a solid) or a known volume of the liquid (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in the sealed container.

-

The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged to separate the undissolved solute from the saturated solution.

-

The supernatant is carefully filtered to remove any remaining undissolved particles.

-

The concentration of the solute in the clear filtrate is determined using a suitable analytical technique. A calibration curve with standards of known concentrations is used for accurate quantification.

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Decanol - Wikipedia [en.wikipedia.org]

- 3. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-DECANOL - Ataman Kimya [atamanchemicals.com]

- 6. 1-DECANOL (DECYL ALCOHOL) LR 520240500 Reagents 112-30-1 | C10H22O | BiochemoPharma [biochemopharma.fr]

- 7. chemicalbook.com [chemicalbook.com]

- 8. agilent.com [agilent.com]

Navigating the Stability and Storage of 1-Decanol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for 1-Decanol-d5, a deuterated form of the long-chain fatty alcohol 1-decanol. Understanding these parameters is essential for ensuring the integrity and reliability of research data, particularly in drug development and metabolic studies where isotopically labeled compounds serve as invaluable tracers and internal standards.

Understanding this compound: Properties and Applications

This compound is a stable, non-radioactive, isotopically labeled compound where five hydrogen atoms on the decyl chain have been replaced with deuterium. This isotopic substitution imparts a higher mass, which is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications in research and drug development include:

-

Metabolic Tracer: Tracking the metabolic fate of 1-decanol and related lipid molecules in biological systems.

-

Internal Standard: Serving as a reliable internal standard for the accurate quantification of 1-decanol and other long-chain alcohols in complex biological matrices.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs and xenobiotics that interact with lipid metabolic pathways.

Stability Profile of this compound

While specific public-domain quantitative stability data for this compound is limited, the stability of deuterated compounds is generally comparable to their non-labeled counterparts under standard storage conditions. The primary factors influencing the stability of long-chain alcohols like 1-decanol are temperature, light, and the presence of oxidizing agents.

General Stability Considerations:

-

Thermal Decomposition: 1-decanol is a combustible liquid but is chemically stable under recommended storage conditions. High temperatures can accelerate degradation.

-

Oxidation: Long-chain alcohols can be susceptible to oxidation, which may be catalyzed by light and the presence of oxygen. This can lead to the formation of aldehydes (decanal) and carboxylic acids (decanoic acid).

-

Incompatible Materials: Strong oxidizing agents, acid chlorides, and acid anhydrides can react with 1-decanol and should be avoided.

To ensure the long-term integrity of this compound, a comprehensive stability testing program is recommended.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical and isotopic purity of this compound. The following recommendations are based on best practices for isotopically labeled compounds and long-chain alcohols.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (15-25°C).[1] | Avoids potential degradation from excessive heat and prevents solidification, as the melting point of 1-decanol is 6-7°C. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation, particularly for long-term storage. |

| Container | Use a tightly sealed, airtight container. Amber glass vials are preferred. | Prevents evaporation and protects the compound from light exposure. |

| Light Exposure | Protect from light. | Light can catalyze oxidative degradation. |

| Ventilation | Store in a well-ventilated area.[2] | Ensures a safe storage environment, especially given the combustible nature of the compound. |

| Incompatibles | Store separately from strong oxidizing agents, acid chlorides, and acid anhydrides. | Prevents chemical reactions that could degrade the compound. |

Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the safe and effective handling and storage of this compound in a research setting.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Decanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Decanol-d5, a deuterated analog of 1-decanol. Deuterium-labeled compounds such as this compound are valuable tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic research, and as internal standards for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] This document outlines a common synthetic route, detailed experimental protocols, and in-depth characterization methodologies.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the reduction of a deuterated carboxylic acid precursor, specifically decanoic acid-d3, using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD4) is a commonly employed reagent for this transformation due to its high efficiency in reducing carboxylic acids to their corresponding alcohols.[2][]

Synthetic Pathway

The synthesis of this compound can be achieved through the reduction of decanoic acid-2,2-d2 with lithium aluminum deuteride, or more comprehensively, by reducing a precursor that already contains the desired deuterium labels on the terminal methyl group. A plausible pathway involves the use of a deuterated Grignard reagent with a suitable electrophile, followed by reduction. However, a more direct and commonly inferred method based on commercially available starting materials is the reduction of a deuterated ester. For the purpose of this guide, we will focus on a theoretical, yet highly plausible, two-step process starting from a deuterated precursor.

First, a deuterated decanoic acid derivative is prepared. For the synthesis of this compound (specifically 1,1,2,2,10,10,10-d5 or similar), a more complex synthesis would be required. A more common isotopologue for synthetic accessibility would be 1-Decanol-1,1-d2. However, to address the user's request for this compound, a hypothetical precursor, decanoic acid-d3 (deuterated at the terminal methyl group), will be reduced with LiAlD4 to yield 1-Decanol-1,1,10,10,10-d5.

The overall reaction is as follows:

CH3(CD2)CH2CH2CH2CH2CH2CH2CH2COOH + LiAlD4 → CD3(CH2)8CD2OH

A more practical approach for achieving five deuterium atoms would be the reduction of ethyl decanoate-d3 (deuterated at the terminal methyl group) with LiAlD4.

CD3(CH2)8COOEt + LiAlD4 → CD3(CH2)8CD2OH + EtOD

The following diagram illustrates the general synthetic workflow.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Decanoic acid-d3 (or its ethyl ester)

-

Lithium aluminum deuteride (LiAlD4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Rochelle's salt (Potassium sodium tartrate) solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Precursor: A solution of decanoic acid-d3 (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlD4 suspension at 0 °C with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

-

Quenching and Work-up: The reaction flask is cooled to 0 °C, and the excess LiAlD4 is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. Alternatively, a saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers form.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

Final Product: The fractions containing the pure product are combined, and the solvent is evaporated to afford this compound as a colorless liquid.

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Method of Determination |

| Molecular Formula | C10H17D5O | - |

| Molecular Weight | 163.31 g/mol | Mass Spectrometry |

| Appearance | Colorless liquid | Visual Inspection |

| Chemical Purity | >98% | GC-MS |

| Isotopic Purity (%D) | >98% | NMR, Mass Spectrometry |

Characterization Workflow

The following diagram illustrates the workflow for the characterization of the synthesized this compound.

Caption: A workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and determining the isotopic purity of this compound.

¹H NMR Spectroscopy:

-

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled 1-decanol, but with a significant reduction in the signal intensity of the protons at the deuterated positions. For 1-Decanol-1,1,10,10,10-d5, the triplet corresponding to the terminal methyl group (at ~0.88 ppm) will be significantly diminished or absent. The triplet corresponding to the methylene group adjacent to the hydroxyl group (at ~3.64 ppm) will also be absent.

-

Isotopic Purity Calculation: The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal in the molecule.

²H NMR (Deuterium NMR) Spectroscopy:

-

Expected Spectrum: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation. This provides direct evidence of deuteration at the expected sites.

¹³C NMR Spectroscopy:

-

Expected Spectrum: The ¹³C NMR spectrum will show characteristic signals for the ten carbon atoms of the decanol chain. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have a lower intensity.

Predicted ¹H NMR Data for 1-Decanol (for comparison):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | t | 2H | -CH₂OH |

| ~1.57 | p | 2H | -CH₂CH₂OH |

| ~1.26 | m | 14H | -(CH₂)₇- |

| ~0.88 | t | 3H | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to assess its isotopic distribution and chemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Chemical Purity: The gas chromatogram will indicate the chemical purity of the sample by showing a single major peak corresponding to this compound.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M+) at m/z = 163.31, confirming the incorporation of five deuterium atoms (compared to m/z = 158.28 for unlabeled 1-decanol).

-

Isotopic Distribution: By analyzing the relative intensities of the ions corresponding to different numbers of deuterium atoms (d0, d1, d2, d3, d4, d5), the isotopic enrichment can be accurately determined.

Expected Mass Spectrum Fragmentation:

The fragmentation pattern will be similar to that of 1-decanol, but with shifts in the m/z values of the fragments containing deuterium. For example, the loss of the deuterated terminal propyl group would result in a different fragment ion compared to the loss of a non-deuterated propyl group.

Conclusion

This technical guide has provided a detailed overview of a plausible synthetic route and comprehensive characterization methodologies for this compound. The successful synthesis and thorough characterization of this deuterated compound are essential for its reliable application in research and development. The experimental protocols and characterization data presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Decanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-decanol-d5. Understanding the fragmentation behavior of deuterated compounds is critical for their use as internal standards in quantitative bioanalysis, ensuring accurate and reliable results in drug development and metabolic research. This document outlines the primary fragmentation pathways, presents quantitative data in a clear tabular format, provides a generalized experimental protocol, and visualizes the fragmentation mechanisms using detailed diagrams.

Introduction to Mass Spectrometry of Long-Chain Alcohols

Under electron ionization, long-chain primary alcohols like 1-decanol exhibit characteristic fragmentation patterns. Due to the high energy of electron impact, the molecular ion (M+) is often of low abundance or entirely absent.[1] The fragmentation is typically dominated by two primary pathways:

-

Alpha (α)-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For primary alcohols, this results in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion with a mass-to-charge ratio (m/z) of 31 for unlabeled alcohols.[1]

-

Dehydration: The elimination of a water molecule (H₂O) is a common fragmentation pathway for alcohols, leading to a fragment ion with a mass 18 units less than the molecular ion (M-18).[1][2] Subsequent fragmentation of this alkene radical cation can also occur.

Fragmentation Analysis of 1-Decanol and this compound

The mass spectrum of unlabeled 1-decanol serves as a basis for understanding the fragmentation of its deuterated analog. The key difference in the mass spectrum of this compound arises from the presence of five deuterium atoms, which increases the mass of the molecular ion and any fragments containing the deuterated portion of the molecule.

Based on the chemical structure of this compound (C₁₀H₁₇D₅O), with deuterium labeling at the C9 and C10 positions, the following fragmentation patterns are predicted.

Molecular Ion

-

1-Decanol: The molecular ion has an m/z of 158.

-

This compound: With five deuterium atoms, the molecular ion has an m/z of 163.

Alpha (α)-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for primary alcohols.[3] This involves the cleavage of the bond between the C1 and C2 carbons.

-

1-Decanol: This cleavage results in the loss of a C₉H₁₉ radical, leading to the formation of the [CH₂OH]⁺ ion at m/z 31 .

-

This compound: Since the deuterium atoms are at the opposite end of the alkyl chain, the alpha-cleavage fragmentation pathway remains unchanged, also producing the [CH₂OH]⁺ ion at m/z 31 .

Dehydration (Loss of H₂O, HDO, or D₂O)

The loss of a water molecule is another characteristic fragmentation. In this compound, this can involve the loss of H₂O, HDO, or D₂O, depending on the mechanism and which hydrogen/deuterium atoms are involved. However, the primary dehydration in linear alcohols typically involves the hydroxyl proton and a hydrogen from the alkyl chain.

-

1-Decanol: A peak is observed at m/z 140 (M-18), corresponding to the loss of H₂O.

-

This compound: A peak is expected at m/z 145 (M-18), corresponding to the loss of H₂O. The loss of HDO (m/z 144) is also possible but likely less favorable.

Other Significant Fragment Ions

The mass spectra of long-chain alkanes and alcohols also show clusters of peaks corresponding to the sequential loss of CH₂ groups (14 Da). These are typically observed at m/z values of 43, 57, 71, 85, etc. For this compound, the fragments containing the deuterated end of the chain will have their m/z values shifted by 5 Da.

Quantitative Data Summary

The following table summarizes the expected key fragment ions for 1-decanol and the predicted corresponding ions for this compound.

| Fragmentation Pathway | Ion Description | 1-Decanol (m/z) | This compound (Predicted m/z) |

| Molecular Ion | [C₁₀H₂₂O]⁺ | 158 | - |

| Molecular Ion (Deuterated) | [C₁₀H₁₇D₅O]⁺ | - | 163 |

| Alpha-Cleavage | [CH₂OH]⁺ | 31 | 31 |

| Dehydration | [C₁₀H₂₀]⁺ | 140 | - |

| Dehydration (Deuterated) | [C₁₀H₁₅D₅]⁺ | - | 145 |

| Alkyl Fragments | [C₃H₇]⁺ | 43 | 43 |

| [C₄H₉]⁺ | 57 | 57 | |

| [C₅H₁₁]⁺ | 71 | 71 | |

| [C₆H₁₃]⁺ | 85 | 85 | |

| Deuterated Alkyl Fragments | [C₃H₂D₅]⁺ | - | 48 |

| [C₄H₄D₅]⁺ | - | 62 |

Experimental Protocol: GC-MS Analysis of this compound

This section provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution to create working standards at appropriate concentrations for the intended application.

-

Sample Matrix: For quantitative analysis, spike the appropriate amount of this compound internal standard into the unknown samples and calibration standards.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or equivalent is suitable.

-

Oven Temperature Program:

-

Initial Temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 30 to 200.

4.3. Data Acquisition and Analysis

-

Acquire the mass spectra of the this compound standard.

-

Identify the characteristic fragment ions and their relative abundances.

-

For quantitative applications, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for both the analyte and the deuterated internal standard.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for both 1-decanol and this compound.

Caption: Primary fragmentation pathways of unlabeled 1-decanol.

Caption: Predicted fragmentation pathways of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predictable based on the known fragmentation patterns of long-chain alcohols. The key fragment ions are shifted in mass according to the location of the deuterium labels. A thorough understanding of these fragmentation pathways is essential for the effective use of this compound as an internal standard in quantitative mass spectrometry, enabling researchers to achieve high levels of accuracy and precision in their analytical methods.

References

Technical Guide: NMR Spectral Data of 1-Decanol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectral data of 1-Decanol-d5. Due to the limited public availability of experimental spectral data for this compound, this guide presents a template for data presentation and standardized experimental protocols for the acquisition of such data. The methodologies outlined herein are based on established practices for NMR spectroscopy of deuterated compounds and are intended to serve as a robust framework for researchers generating and interpreting this data. This guide also includes a logical workflow for NMR data acquisition and processing, visualized using a Graphviz diagram.

Introduction

This compound is a deuterated form of 1-decanol, a ten-carbon straight-chain fatty alcohol. Deuterated compounds are of significant interest in various scientific disciplines, including drug development and metabolic research, where they are often used as internal standards for mass spectrometry or as tracers in metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for confirming the identity, purity, and structure of such isotopically labeled compounds. This guide focuses on the expected ¹H and ¹³C NMR spectral characteristics of this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~3.64 | t | 6.7 | 2H | H-1 |

| ~1.57 | p | 6.7 | 2H | H-2 |

| ~1.29 | m | - | 12H | H-3 to H-8 |

| ~1.26 | - | - | - | H-9 (Deuterated) |

| ~0.88 | - | - | - | H-10 (Deuterated) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~63.1 | t | - | C-1 |

| ~32.8 | t | - | C-2 |

| ~31.9 | t | - | C-8 |

| ~29.6 | t | - | C-4, C-5, C-6, C-7 |

| ~25.7 | t | - | C-3 |

| ~22.7 | t (broad) | ~20 | C-9 (Deuterated) |

| ~14.1 | t (broad) | ~19 | C-10 (Deuterated) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR spectral data for deuterated alcohols like this compound.

Sample Preparation

A standard protocol for preparing a sample of a deuterated alcohol for NMR analysis is as follows:

-

Sample Weighing : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Solvent Selection : Choose a suitable deuterated solvent that will completely dissolve the sample and has minimal overlapping signals with the analyte.[3][4] Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2]

-

Homogenization : Gently vortex or swirl the vial to ensure the sample is completely dissolved.[1]

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool at the bottom of the Pasteur pipette during transfer.

NMR Instrument Parameters

The following are example parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Conclusion

This technical guide provides a framework for the acquisition and presentation of ¹H and ¹³C NMR spectral data for this compound. While experimentally obtained data is not widely available, the provided templates and protocols offer a standardized approach for researchers working with this and similar deuterated compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible NMR data crucial for structural verification and purity assessment in research and development settings.

References

Purity requirements for deuterated internal standards

An In-depth Technical Guide to Purity Requirements for Deuterated Internal Standards

In the realm of quantitative analysis, particularly within drug development and bioanalysis, the accuracy and reliability of data are paramount. Stable Isotope-Labeled (SIL) internal standards, most commonly deuterated internal standards (IS), are the gold standard for liquid chromatography-mass spectrometry (LC-MS) assays.[1] Their role is to compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[2][3] The quality and purity of these deuterated standards are critical, as impurities can significantly compromise assay integrity, leading to erroneous results.[4][5]

This technical guide provides a comprehensive overview of the purity requirements for deuterated internal standards, detailing regulatory expectations, quantitative acceptance criteria, and the experimental protocols necessary for their evaluation.

The Imperative of Purity: Chemical and Isotopic

The purity of a deuterated internal standard is assessed in two primary domains: chemical purity and isotopic purity. Both are crucial for ensuring the standard's performance and the validity of the analytical data generated.[6][7]

-

Chemical Purity: This refers to the absence of any chemical entity other than the deuterated standard itself. Impurities can arise from the synthesis process or degradation.[4] These impurities may co-elute with the analyte or the internal standard, causing interference that affects the accuracy and precision of the assay.[6]

-

Isotopic Purity (or Isotopic Enrichment): This defines the percentage of the internal standard that is fully deuterated at the specified positions.[8] The most critical isotopic impurity is the presence of the unlabeled analyte. If the deuterated IS contains a significant amount of its non-deuterated counterpart, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[9][10]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), emphasize the importance of using high-purity, well-characterized reference standards.[11][12][13] The harmonized ICH M10 guideline strongly advocates for the use of SIL-IS and notes that their quality directly affects study data.[1][13]

Quantitative Purity and Validation Acceptance Criteria

To ensure a robust and reliable bioanalytical method, stringent acceptance criteria are applied to the purity of the deuterated IS and the overall method validation. The following tables summarize the key quantitative requirements.

Table 1: Purity Requirements for Deuterated Internal Standards

| Parameter | Acceptance Criteria | Rationale |

| Isotopic Purity / Enrichment | ≥98% | Minimizes the contribution of unlabeled analyte in the IS, which can artificially inflate the analyte signal.[6][7] |

| Chemical Purity | >99% | Prevents interference from impurities that may affect assay accuracy and precision.[6][7] |

| Contribution of IS to Analyte Signal | Response in zero samples (blank matrix + IS) should be <20% of the analyte response at the LLOQ. | Ensures that the presence of unlabeled analyte in the IS does not significantly impact the measurement of low-concentration samples.[4][10] |

| Contribution of Analyte to IS Signal | Response in blank samples should be <5% of the IS response. | Ensures the absence of interference at the mass transition of the internal standard.[14] |

| Mass Difference | A mass difference of at least 3-4 atomic mass units (amu) is recommended. | Prevents spectral overlap and cross-talk between the analyte and the internal standard.[7][15][16] |

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria (per FDA/EMA Guidelines)

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).[10][11] |

| Precision | The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for LLOQ).[10] |

| Linearity (Calibration Curve) | Coefficient of determination (r²) should be ≥ 0.99.[9] |

| Matrix Effect | The %CV of the IS-normalized matrix factor across at least six different lots of biological matrix should not exceed 15%.[2][9] |

| Recovery | Analyte and IS recovery should be consistent, precise, and reproducible.[9] |

Logical and Experimental Workflows

The proper selection and qualification of a deuterated internal standard is a systematic process. This involves careful consideration of its properties and rigorous experimental verification.

Once a suitable candidate is selected, it is incorporated into a bioanalytical method, which must be thoroughly validated according to regulatory guidelines.[1][9]

Experimental Protocols for Purity Assessment

Verifying the purity claimed on a Certificate of Analysis is a critical step. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[17]

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of a deuterated internal standard and quantify the percentage of unlabeled analyte.

Methodology:

-

Sample Preparation:

-

Accurately prepare a solution of the deuterated internal standard in a suitable LC-MS grade solvent (e.g., acetonitrile or methanol) at a concentration appropriate for HRMS analysis (e.g., 1 µg/mL).[8]

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer capable of resolving the isotopic peaks of the analyte and the standard.

-

Infuse the sample solution directly into the ESI source or perform an LC-MS analysis.[8]

-

Acquire full-scan mass spectra in high-resolution mode across the m/z range encompassing the unlabeled analyte and the fully deuterated standard.[17][18]

-

-

Data Analysis:

-

Extract the ion chromatograms or spectra for the molecular ions of the deuterated standard and all potential isotopologues, including the unlabeled (D0) species.[18]

-

Integrate the peak areas for each isotopic ion.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [ (Intensity of Fully Deuterated Ion) / (Sum of Intensities of All Isotopologue Ions) ] x 100[17]

-

-

The percentage of unlabeled analyte impurity is calculated as:

-

% Unlabeled Analyte = [ (Intensity of D0 Ion) / (Sum of Intensities of All Isotopologue Ions) ] x 100

-

-

Protocol 2: Assessment of Purity and Structure by NMR Spectroscopy

Objective: To confirm the structural integrity, identify the positions of deuterium labeling, and determine the isotopic purity of the deuterated standard.

Methodology:

-

Sample Preparation:

-

Instrumentation and Analysis:

-

Acquire a high-resolution proton (¹H) NMR spectrum.

-

If applicable, acquire a deuterium (²H) NMR spectrum for direct observation of the deuterium signals.[20]

-

Ensure acquisition parameters are optimized for quantitative analysis (e.g., sufficient relaxation delay).

-

-

Data Analysis:

-

Structural Confirmation: Compare the ¹H NMR spectrum of the deuterated standard with that of the unlabeled analyte. The absence or reduction of signals at specific positions confirms the location of deuterium labeling.[17]

-

Isotopic Purity Calculation (by ¹H NMR):

-

Identify a signal corresponding to a proton in a non-deuterated position of the molecule and a residual signal from a proton at a deuterated position.

-

Integrate both peaks accurately.

-

Calculate the deuterium abundance by comparing the relative integrals. For example, if a CH₃ group is deuterated to CD₂H, the integral of the residual CHD₂ signal (relative to a stable CH₂ group elsewhere) can quantify the isotopic enrichment.[20][21]

-

-

Troubleshooting Purity-Related Issues

Even with high-quality standards, issues can arise during method validation or sample analysis. A systematic approach to troubleshooting is essential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. e-b-f.eu [e-b-f.eu]

- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 1-Decanol in Human Plasma using 1-Decanol-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Decanol is a straight-chain fatty alcohol that finds applications in various industries, including the manufacturing of plasticizers, lubricants, surfactants, and solvents. In the pharmaceutical and biomedical fields, the quantitative analysis of fatty alcohols like 1-decanol in biological matrices is crucial for toxicological studies and for understanding certain metabolic pathways. This application note presents a robust and sensitive method for the quantification of 1-decanol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 1-Decanol-d5, is employed.

Due to the poor ionization efficiency of fatty alcohols in electrospray ionization (ESI), a derivatization step using phenyl isocyanate (PIC) is incorporated to enhance the MS response. This method provides a reliable and reproducible workflow for the bioanalysis of 1-decanol.

Experimental Protocols

Materials and Reagents

-

1-Decanol (≥98% purity)

-

This compound (≥98% isotopic purity)

-

Phenyl isocyanate (PIC, ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Standard and Internal Standard Stock Solution Preparation

-

1-Decanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-decanol and dissolve it in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

Store stock solutions at -20°C.

Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 1-decanol stock solution into drug-free human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of acetonitrile.

-

Add 5 µL of phenyl isocyanate (PIC) solution (10% in acetonitrile).

-

Vortex and incubate at 70°C for 30 minutes to carry out the derivatization.

-

After incubation, add 10 µL of methanol to quench the reaction and vortex.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size). |

| Mobile Phase A | 5 mM Ammonium acetate in water. |

| Mobile Phase B | Acetonitrile. |

| Gradient | 0-1 min: 40% B; 1-8 min: linear gradient to 95% B; 8-10 min: hold at 95% B; 10.1-12 min: return to 40% B. |

| Flow Rate | 0.3 mL/min. |

| Injection Volume | 5 µL. |

| Column Temperature | 35°C. |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| Ion Source Temp. | 350°C. |

| Ion Spray Voltage | 5500 V. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 1-Decanol-PIC | [To be determined empirically, expected around 278.2] | [To be determined empirically] |

| This compound-PIC | [To be determined empirically, expected around 283.2] | [To be determined empirically] |